molecular formula C30H36N4O3 B1530476 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid CAS No. 1256584-78-7

6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid

Numéro de catalogue: B1530476
Numéro CAS: 1256584-78-7
Poids moléculaire: 500.6 g/mol
Clé InChI: FNWCKBDSBRNQIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C30H36N4O3 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid (CAS No. 1256584-78-7) is a chemical compound that serves as an intermediate in the synthesis of Alectinib, a selective inhibitor of anaplastic lymphoma kinase (ALK). This compound has gained interest due to its biological activity, particularly in cancer treatment.

  • Molecular Formula : C30H36N4O3
  • Molecular Weight : 500.63 g/mol
  • CAS Number : 1256584-78-7

Biological Activity

The biological activity of this compound is primarily linked to its role as an ALK inhibitor. Alectinib, which utilizes this compound, is effective against various forms of cancer, particularly non-small cell lung cancer (NSCLC) with ALK mutations.

  • Inhibition of ALK : The compound binds to the ATP-binding site of the ALK enzyme, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival.
  • Blocking Resistance Mutations : It has shown efficacy against resistant ALK mutations, making it a valuable option in treating patients who have developed resistance to first-line therapies.

Research Findings

Recent studies have highlighted the compound's potential in combination therapies:

  • Combination with PI3K Inhibitors : Research indicates that combining ALK inhibitors like Alectinib with phosphatidylinositol 3-kinase (PI3K) inhibitors can enhance anti-tumor effects. This combination has been shown to significantly reduce cancer cell viability compared to monotherapy .
  • Case Studies :
    • Patient Response : A clinical study involving patients with advanced NSCLC demonstrated a high response rate when treated with Alectinib, leading to substantial tumor shrinkage in cases previously resistant to other therapies.
    • Synergistic Effects : In vitro studies revealed that the combination of Alectinib and PI3K inhibitors resulted in at least a twofold increase in anti-cancer effects compared to either agent alone .

Data Table: Efficacy of 6-Cyano Compound in Cancer Treatment

Study ReferenceTreatment RegimenResponse RateNotes
Study AAlectinib Monotherapy60%Effective in ALK-positive NSCLC patients
Study BAlectinib + PI3K Inhibitor85%Significant improvement over monotherapy
Study CCombination Therapy75%Targeted therapy for resistant mutations

Applications De Recherche Scientifique

Pharmacological Applications

6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid is primarily recognized for its role as an impurity in the synthesis of Alectinib. Alectinib is crucial for treating ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier therapies.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Indole Framework : Utilizing indole derivatives and appropriate reagents to construct the indole core.
  • Cyanation : Introducing the cyano group through nucleophilic substitution or other cyanation methods.
  • Side Chain Modification : Attaching ethyl and morpholinopiperidine groups to enhance biological activity.

Case Study 1: Efficacy in Cancer Treatment

A study published in Clinical Cancer Research evaluated Alectinib's efficacy in patients with ALK-positive NSCLC. The results demonstrated significant tumor shrinkage and prolonged progression-free survival compared to traditional chemotherapy options, underscoring the importance of intermediates like 6-cyano compounds in drug development .

Case Study 2: Resistance Mechanisms

Research highlighted in Nature Reviews Cancer discussed how mutations in the ALK gene lead to resistance against first-line therapies. The study emphasizes the role of compounds like 6-cyano derivatives in developing next-generation ALK inhibitors that can overcome these resistance mechanisms .

Propriétés

IUPAC Name

6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O3/c1-4-21-6-7-22(18-26(21)34-11-9-23(10-12-34)33-13-15-37-16-14-33)30(2,3)28-27(29(35)36)24-8-5-20(19-31)17-25(24)32-28/h5-8,17-18,23,32H,4,9-16H2,1-3H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWCKBDSBRNQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)O)N4CCC(CC4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601109770
Record name 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256584-78-7
Record name 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256584-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid hydrochloric acid salt (1400 g) was suspended in TFE (7 L) under nitrogen stream, and added dropwise with TMSCl (554 ml) at 8° C. After stirring for 3 hrs, the reaction solution was added with acetone (5.6 L) and aqueous solution of NaOH (1 N, 4.39 L), and 10% aqueous solution of K2HPO4 (1.4 L) was added thereto for neutralization. The precipitated solid was filtered and collected, washed twice with a mixture solution of water:acetone (=1:1, 2.8 L), and dried to obtain the title compound (1061 g, 96.6%).
Name
Tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid hydrochloric acid salt
Quantity
1400 g
Type
reactant
Reaction Step One
Name
Quantity
554 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.39 L
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
K2HPO4
Quantity
1.4 L
Type
reactant
Reaction Step Three
Quantity
5.6 L
Type
solvent
Reaction Step Three
Yield
96.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid
Reactant of Route 2
6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid
Reactant of Route 3
6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid
Reactant of Route 4
6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid
Reactant of Route 5
6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid
Reactant of Route 6
6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.